

Technical Comparison: Mass Spectrometry Profiling of CAS 40718-14-7 vs. Structural Analogs

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Compound of Interest

Compound Name:	3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline
CAS No.:	40718-14-7
Cat. No.:	B3037038

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Content Type: Publish Comparison Guide Audience: Analytical Chemists, Drug Development Researchers Subject: 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline (CAS 40718-14-7)

Executive Summary & Chemical Identity

In the development of small-molecule kinase inhibitors, distinguishing between isomeric intermediates and process-related impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.

CAS 40718-14-7 is a halogenated diphenyl ether aniline. It serves as a high-value building block or a reference standard for impurity profiling in the synthesis of diaryl urea drugs. Its structural complexity—containing both a chlorine atom and a trifluoromethyl group on opposing rings—creates a unique fragmentation signature in LC-MS/MS analysis compared to simpler aniline precursors.

Feature	CAS 40718-14-7 (Subject)	Alternative A: CAS 320-51-4	Alternative B: CAS 101-80-4
Chemical Name	3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline	4-Chloro-3-(trifluoromethyl)aniline	4,4'-Oxydianiline
Role	Advanced Intermediate / Impurity	Primary Starting Material (Sorafenib)	Polymer Monomer / Generic Analog
MW (Monoisotopic)	287.032	195.006	200.095
Precursor Ion [M+H] ⁺	m/z 288.0	m/z 196.0	m/z 201.1
Key Diagnostic	Ether Cleavage + Cl Isotope Pattern	Single Ring Fragmentation	Symmetric Bis-aniline Cleavage

Mechanistic Fragmentation Analysis

Understanding the causality of fragmentation allows researchers to predict spectral behavior in complex matrices.

Ionization & Precursor Stability

Under Electrospray Ionization (ESI) in positive mode, CAS 40718-14-7 forms a stable protonated molecule [M+H]⁺ at m/z 288.0.

- **Isotopic Signature:** The presence of one Chlorine atom imparts a distinct 3:1 ratio between m/z 288 and m/z 290. This is the first "self-validating" check for identification.

Fragmentation Pathway (Collision Induced Dissociation)

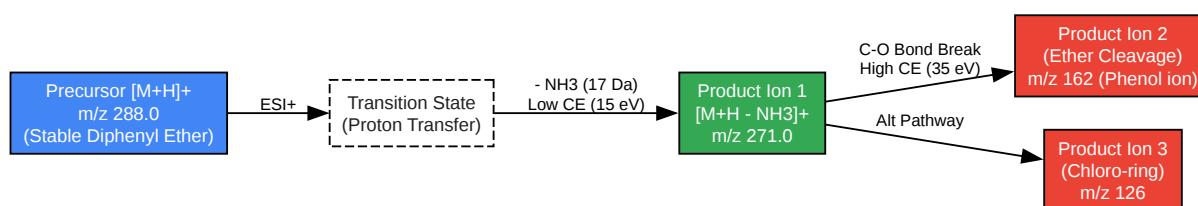
The fragmentation follows a high-energy pathway driven by the stability of the phenoxy linkage and the leaving group ability of ammonia.

- **Primary Loss (Deamination):** The most facile channel is the loss of neutral ammonia (NH₃, 17 Da), generating the phenyl cation.
 - Transition: m/z 288 → m/z 271

- Secondary Cleavage (Ether Hydrolysis): High collision energy (CE > 30 eV) breaks the central ether bond (C-O-C).
 - Pathway A: Formation of the 3-(trifluoromethyl)phenol radical cation (m/z ~162).
 - Pathway B: Retention of charge on the chloro-aniline ring fragment.

Visualization of Signaling Pathway

The following diagram illustrates the proposed fragmentation logic, contrasting the stable ether linkage against the labile amine group.



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Caption: Step-wise fragmentation of CAS 40718-14-7 under ESI+ conditions. Blue indicates the parent ion; Green indicates the primary quantifier ion; Red indicates structural qualifier ions.

Comparative Performance Guide

This section objectively compares CAS 40718-14-7 against standard alternatives used in method development.

Comparison with "Left-Side" Sorafenib Intermediate (CAS 320-51-4)

CAS 320-51-4 (4-Chloro-3-(trifluoromethyl)aniline) is a common alternative starting material.

- Spectral Cross-talk: There is zero cross-talk. CAS 320-51-4 (m/z 196) is significantly lighter.
- Chromatographic Behavior: CAS 40718-14-7 is significantly more hydrophobic (LogP ~4.5) due to the additional phenoxy ring compared to CAS 320-51-4 (LogP ~2.6).

- Implication: In a reverse-phase gradient, CAS 40718-14-7 will elute after the simpler aniline but before the final coupled drug.

Comparison with Non-Halogenated Analogs (4-Phenoxyaniline)

- Specificity: CAS 40718-14-7 provides superior specificity due to the Chlorine isotope pattern. 4-Phenoxyaniline lacks this, making it harder to distinguish from matrix noise in complex biological samples.
- Fragmentation: Both share the "loss of NH₃" pathway, but the daughter ions of CAS 40718-14-7 are shifted by the mass of the CF₃ and Cl substituents, allowing for unambiguous assignment.

Experimental Protocol: Impurity Profiling

To ensure reproducibility, follow this self-validating LC-MS/MS workflow.

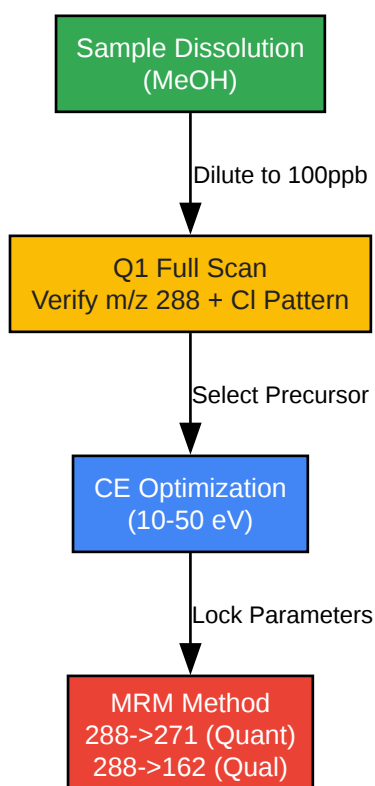
Method Parameters

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 μm.
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Flow Rate: 0.4 mL/min.

Step-by-Step Workflow

- Sample Preparation:
 - Dissolve 1 mg of CAS 40718-14-7 in 1 mL of MeOH (Stock: 1 mg/mL).
 - Dilute to 100 ng/mL in 50:50 Water:MeOH for direct infusion or column injection.
- Q1 Scan (Full Scan):
 - Scan range 100–500 m/z.

- Validation Check: Confirm base peak at m/z 288.0 and isotope peak at 290.0 (~33% intensity).
- Product Ion Scan (MS2):
 - Select m/z 288.0 as precursor.
 - Ramp Collision Energy (CE) from 10 to 50 eV.
 - Data Capture: Record the disappearance of 288 and appearance of 271.
- MRM Setup (for Quantitation):
 - Quantifier Transition: 288.0 → 271.0 (CE 15-20 eV).
 - Qualifier Transition: 288.0 → 162.0 (CE 35-40 eV).



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Caption: Analytical workflow for establishing the MRM method for CAS 40718-14-7.

References

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